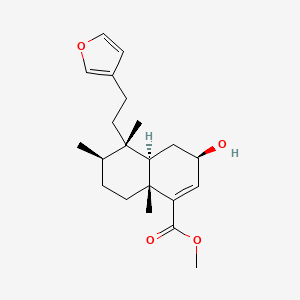
1,7-Dimethoxy-2,3-methylenedioxyxanthone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dimethoxy-2,3-methylenedioxyxanthone: is a chemical compound with the molecular formula C16H12O6 and a molecular weight of 300.26 g/mol . It belongs to the class of xanthones, which are known for their diverse biological activities. This compound is characterized by the presence of methoxy and methylenedioxy groups attached to the xanthone core structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,7-Dimethoxy-2,3-methylenedioxyxanthone can be synthesized through various synthetic routes. One common method involves the reaction of appropriate substituted phenols with phthalic anhydride under acidic conditions to form the xanthone core. Subsequent methoxylation and methylenedioxy formation are achieved using suitable reagents such as dimethyl sulfate and methylene chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatographic purification to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1,7-Dimethoxy-2,3-methylenedioxyxanthone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the xanthone core to xanthene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the xanthone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce xanthene derivatives .
Aplicaciones Científicas De Investigación
1,7-Dimethoxy-2,3-methylenedioxyxanthone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Research has shown potential therapeutic applications in treating diseases like cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 1,7-Dimethoxy-2,3-methylenedioxyxanthone involves its interaction with specific molecular targets and pathways. The compound can modulate various cellular processes by:
Inhibiting enzymes: It may inhibit enzymes involved in oxidative stress and inflammation.
Interacting with receptors: The compound can bind to specific receptors, influencing signal transduction pathways.
Modulating gene expression: It may affect the expression of genes related to cell proliferation and apoptosis.
Comparación Con Compuestos Similares
- 1,7-Dihydroxy-2,3-methylenedioxyxanthone
- 1,4-Dimethoxy-2,3-methylenedioxyxanthone
- 7-Hydroxy-1,2-dimethoxyxanthone
- 2,7-Dihydroxy-1-methoxyxanthone
- 1-Methoxy-2,3-methylenedioxyxanthone
Comparison: 1,7-Dimethoxy-2,3-methylenedioxyxanthone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of activity in various biological assays and have unique applications in scientific research .
Propiedades
IUPAC Name |
8,11-dimethoxy-[1,3]dioxolo[4,5-b]xanthen-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-18-8-3-4-10-9(5-8)14(17)13-11(22-10)6-12-15(16(13)19-2)21-7-20-12/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZWFQTYRXZPPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC4=C(C(=C3C2=O)OC)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



